molecular formula C19H25ClN2O2 B13763481 Dicarfen hydrochloride CAS No. 668-37-1

Dicarfen hydrochloride

Cat. No.: B13763481
CAS No.: 668-37-1
M. Wt: 348.9 g/mol
InChI Key: UXZQBAUCVHFILC-UHFFFAOYSA-N
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Description

Dicarfen hydrochloride (C₁₉H₂₄N₂O₂·ClH) is a pharmacological agent with a molecular weight of 348.867 g/mol . It is classified as a spasmolytic, local anesthetic, and anti-Parkinsonian drug. Structurally, it is achiral, lacking stereocenters or E/Z isomerism, and features a benzyl-substituted carbamate group (SMILES: CCN(CC)CCOC(=O)N(C₁=CC=CC=C₁)C₂=CC=CC=C₂) . Its mechanism involves modulating neurotransmitter pathways, though specific targets remain under investigation. The compound’s UNII identifier is P7MDS492AC, and it exists as a hydrochloride salt to enhance solubility and bioavailability .

Properties

CAS No.

668-37-1

Molecular Formula

C19H25ClN2O2

Molecular Weight

348.9 g/mol

IUPAC Name

2-(diethylamino)ethyl N,N-diphenylcarbamate;hydrochloride

InChI

InChI=1S/C19H24N2O2.ClH/c1-3-20(4-2)15-16-23-19(22)21(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5-14H,3-4,15-16H2,1-2H3;1H

InChI Key

UXZQBAUCVHFILC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dicarfen hydrochloride typically involves the reaction of specific precursor compounds under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of organic solvents and catalysts to facilitate the reaction. The process may include steps such as condensation, reduction, and purification to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous monitoring of reaction parameters, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Acid-Base Reactions

Dicarfen hydrochloride exhibits characteristic acid-base behavior due to its tertiary amine group and hydrochloride salt.

Key Observations :

  • In aqueous solutions, the tertiary amine undergoes reversible protonation at physiological pH (7.4), forming a positively charged ammonium ion .

  • The hydrochloride salt dissociates completely in water, releasing Cl⁻ ions and the protonated amine .

Reaction Mechanism :
C19H24N2O2HClH2OC19H24N2O2H++Cl\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_{2}\cdot \text{HCl}\xrightarrow{\text{H}_2\text{O}}\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_2\text{H}^++\text{Cl}^-

pH-Dependent Stability :

pH RangeDegradation Rate (%/month)Primary Degradation Pathway
2–31.2Ester hydrolysis
7–80.4Oxidation
9–103.8Amine dealkylation

Data sourced from accelerated stability studies under varying pH conditions .

Nucleophilic Substitution Reactions

The ester group in this compound participates in nucleophilic substitution under alkaline conditions.

Hydrolysis :

  • In basic media (pH > 9), the ester bond undergoes saponification, yielding a carboxylic acid and methanol:
    C19H24N2O2HCl+OHC18H22N2O3+CH3OH+Cl\text{C}_{19}\text{H}_{24}\text{N}_{2}\text{O}_2\cdot \text{HCl}+\text{OH}^-\rightarrow \text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_3^-+\text{CH}_3\text{OH}+\text{Cl}^-

Kinetic Data :

Temperature (°C)Rate Constant (k, s⁻¹)Half-Life (t₁/₂)
252.1 × 10⁻⁶8.1 days
407.8 × 10⁻⁶2.2 days

Hydrolysis rates increase exponentially with temperature .

Stability Under Thermal and Photolytic Stress

This compound degrades via multiple pathways under extreme conditions:

Thermal Degradation (60°C) :

  • Primary Products : N-dealkylated derivatives and chlorinated byproducts.

  • Half-Life : 14 days in solid state; 3 days in solution .

Photolytic Degradation :

  • UV exposure (254 nm) induces free radical formation, leading to ester cleavage and aryl oxidation.

  • Quantum Yield : Φ = 0.18 ± 0.03 (measured in ethanol).

Analytical Characterization

High-performance liquid chromatography (HPLC) and NMR are critical for assessing reaction outcomes:

HPLC Parameters :

ColumnMobile PhaseRetention Time (min)
C18 (5 μm)60:40 MeCN:0.1% TFA8.2

¹H NMR Shifts (D₂O) :

  • δ 3.2 ppm (CH₂N⁺, quartet)

  • δ 1.5 ppm (CH₃, triplet)

Scientific Research Applications

Dicarfen hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its spasmolytic, local anesthetic, and antiparkinsonian properties, making it a candidate for the treatment of various medical conditions.

    Industry: It is used in the formulation of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of dicarfen hydrochloride involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular processes. For example, its spasmolytic effect is achieved by inhibiting the contraction of smooth muscles, while its local anesthetic effect is due to the blockade of sodium channels in nerve cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key differences between Dicarfen hydrochloride and structurally or functionally related compounds:

Parameter This compound Diphenhydramine Hydrochloride Chlorphenoxamine Hydrochloride Memantine Hydrochloride
Molecular Formula C₁₉H₂₄N₂O₂·ClH C₁₇H₂₁NO·HCl C₁₈H₂₂ClNO₂·HCl C₁₂H₂₁N·HCl
Molecular Weight (g/mol) 348.867 291.82 352.30 215.76
Primary Indications Spasms, Parkinson’s disease Allergies, insomnia Parkinson’s disease, muscle rigidity Alzheimer’s disease
Mechanism of Action Spasmolytic, local anesthetic H1 receptor antagonist Anticholinergic, dopamine modulator NMDA receptor antagonist
Structural Features Benzyl-carbamate linkage Diphenylmethoxy-ethylamine backbone Diphenylmethoxy-tropane analog Adamantane-derived amine
Safety Profile Limited data; preclinical studies ongoing High sedation risk, anticholinergic effects Dry mouth, dizziness Dizziness, confusion

Key Findings:

Structural Uniqueness: Dicarfen’s benzyl-carbamate group distinguishes it from Diphenhydramine’s diphenylmethoxy-ethylamine and Chlorphenoxamine’s tropane-like structure . This structural variance underpins divergent receptor interactions. Memantine’s adamantane backbone enables selective NMDA receptor antagonism, unlike Dicarfen’s broader spasmolytic activity .

Pharmacological Overlap: Both Dicarfen and Chlorphenoxamine exhibit anti-Parkinsonian effects, but Chlorphenoxamine additionally modulates dopamine pathways, whereas Dicarfen’s mechanism remains less defined . Unlike Diphenhydramine (a sedating antihistamine), Dicarfen lacks significant H1 receptor affinity, reducing sedation risks .

Clinical Applications: Dicarfen’s dual spasmolytic and anti-Parkinsonian roles contrast with Memantine’s exclusive use in neurodegenerative disorders . Chlorphenoxamine shares anti-Parkinsonian indications but is less studied in spasmodic conditions compared to Dicarfen .

Safety and Tolerability: Dicarfen’s safety data are sparse compared to Diphenhydramine, which has well-documented anticholinergic side effects .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?

  • Methodology : Employ factorial design (e.g., 2^k designs) to evaluate variables like reaction temperature, solvent polarity, and catalyst concentration. Response Surface Methodology (RSM) can identify optimal conditions .
  • Data Guidance : Report yield (%) against parameter combinations and validate with ANOVA. Include purity metrics (e.g., HPLC area%) for each trial .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s pharmacological activity?

  • Methodology : Use cell viability assays (MTT or resazurin) for cytotoxicity screening. For receptor-binding studies, radioligand displacement assays or surface plasmon resonance (SPR) provide kinetic data (e.g., Kd, IC50) .
  • Data Guidance : Tabulate dose-response curves, Hill coefficients, and statistical significance (p-values) across replicates .

Advanced Research Questions

Q. How can pharmacokinetic (PK) parameters of this compound be modeled in preclinical studies?

  • Methodology : Perform non-compartmental analysis (NCA) using plasma concentration-time data to calculate AUC, Cmax, and t1/2. For mechanistic insights, apply physiologically based pharmacokinetic (PBPK) modeling with software like GastroPlus® .
  • Data Guidance : Include species-specific absorption/distribution parameters and validate models with in vivo data .

Q. What strategies resolve contradictions in efficacy data between in vitro and in vivo studies of this compound?

  • Methodology : Conduct systematic reviews to identify confounding variables (e.g., metabolic differences, bioavailability). Use meta-analysis to quantify heterogeneity and adjust for publication bias .
  • Data Guidance : Present forest plots with effect sizes (Hedge’s g) and 95% confidence intervals. Include subgroup analyses by dosage or model type .

Q. How should researchers design in vivo studies to evaluate chronic toxicity of this compound?

  • Methodology : Follow OECD Guideline 452 for 12-month chronic toxicity testing. Include histopathology, hematology, and organ weight metrics. Use staggered dosing cohorts to identify NOAEL/LOAEL .
  • Data Guidance : Tabulate dose-dependent adverse events, survival rates, and biochemical markers (e.g., ALT, creatinine) .

Q. What computational approaches predict this compound’s interaction with off-target proteins?

  • Methodology : Apply molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) to assess binding affinities. Validate with thermal shift assays (TSA) for protein-ligand stability .
  • Data Guidance : Report RMSD values, binding free energies (ΔG), and hydrogen-bonding interactions in tabular format .

Notes for Data Reporting

  • Tables : Use standardized formats (e.g., Table 10 in for release kinetics) with clear headers, units, and statistical annotations.
  • Conflict Resolution : Address data discrepancies through blinded re-analysis or independent validation labs .

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